molecular formula C19H38N4 B14353403 1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- CAS No. 91273-04-0

1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)-

Cat. No.: B14353403
CAS No.: 91273-04-0
M. Wt: 322.5 g/mol
InChI Key: AVBBHCMDRGQBNW-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- is a chemical compound with the molecular formula C19H38N4. It is a derivative of 1,2,4-triazole, a heterocyclic compound known for its diverse pharmacological activities, including antifungal and antiviral properties

Preparation Methods

The synthesis of 1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- typically involves the reaction of hydrazine derivatives with suitable electrophiles. One common method is the Einhorn–Brunner reaction, which is used to prepare 1,2,4-triazoles . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- is based on its ability to inhibit the biosynthesis of ergosterol, a major component of fungal cell membranes. This inhibition disrupts the fungal cell membrane, leading to cell death . The compound targets the enzyme 14-α-demethylase, which is involved in the biosynthesis of ergosterol.

Comparison with Similar Compounds

1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

91273-04-0

Molecular Formula

C19H38N4

Molecular Weight

322.5 g/mol

IUPAC Name

2-ethyl-N-(2-ethylhexyl)-N-(1,2,4-triazol-1-ylmethyl)hexan-1-amine

InChI

InChI=1S/C19H38N4/c1-5-9-11-18(7-3)13-22(17-23-16-20-15-21-23)14-19(8-4)12-10-6-2/h15-16,18-19H,5-14,17H2,1-4H3

InChI Key

AVBBHCMDRGQBNW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)CN1C=NC=N1

physical_description

Liquid

Origin of Product

United States

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